molecular formula C15H21NO B8753603 4-Piperidinobutyrophenone CAS No. 4476-25-9

4-Piperidinobutyrophenone

Cat. No.: B8753603
CAS No.: 4476-25-9
M. Wt: 231.33 g/mol
InChI Key: WLTFPYVGECWXFO-UHFFFAOYSA-N
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Description

4-Piperidinobutyrophenone is a chemical compound characterized by a piperidine ring linked to a butyrophenone moiety. While the exact IUPAC name and structure may vary depending on substituents, a closely related compound is γ-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorobutyrophenone (CAS: 52-86-8). This derivative features a 4-chlorophenyl and 4-hydroxy group on the piperidine ring, along with a p-fluorophenyl group in the butyrophenone segment. Its molecular formula is C₂₁H₂₃ClFNO₂, with a molecular weight of 375.90 g/mol and a melting point of 148–149.4°C .

The compound is historically significant in pharmacology; for example, it is a precursor to haloperidol, a potent antipsychotic drug. Its structural flexibility allows for modifications that influence receptor binding and metabolic stability .

Properties

CAS No.

4476-25-9

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-phenyl-4-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C15H21NO/c17-15(14-8-3-1-4-9-14)10-7-13-16-11-5-2-6-12-16/h1,3-4,8-9H,2,5-7,10-13H2

InChI Key

WLTFPYVGECWXFO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

4-(4-Fluorophenyl)-4-Hydroxy Piperidine Derivatives

These compounds (e.g., 4-(4-fluorophenyl)piperidine) lack the butyrophenone chain but share the piperidine core. They are often used as intermediates in synthesizing antipsychotics or analgesics.

4-Piperidone Derivatives

4-Piperidone (CAS: 13200-35-6) is a simpler analog with a ketone group on the piperidine ring. It has a molecular weight of 127.18 g/mol and is primarily used as a building block for pharmaceuticals. Unlike 4-piperidinobutyrophenone, it lacks the aromatic butyrophenone group, reducing its CNS activity .

Modifications on the Butyrophenone Moiety

4-(4-Nitrophenyl)but-3-en-2-one

This compound (CAS: N/A) replaces the piperidine ring with a nitro group on the phenyl ring. It is a conjugated enone system, making it reactive in Michael addition reactions. However, its lack of a heterocyclic amine limits its use in CNS-targeted drugs .

Haloperidol (R-1625)

Haloperidol, a derivative of this compound, introduces a hydroxyl group and chlorine substituent. These modifications enhance dopamine D2 receptor antagonism, making it 10–20× more potent than its parent compound in antipsychotic activity .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Primary Use
This compound* C₂₁H₂₃ClFNO₂ 375.90 148–149.4 p-Cl, p-F, 4-hydroxypiperidine Antipsychotic precursor
4-Piperidone C₇H₁₃NO 127.18 Not reported Ketone on piperidine Synthetic intermediate
Haloperidol C₂₁H₂₃ClFNO₂ 375.87 149–150 p-Cl, p-F, hydroxyl Antipsychotic drug
4-(4-Fluorophenyl)piperidine C₁₁H₁₄FN 179.24 Not reported 4-fluorophenyl Intermediate

*Refers to γ-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorobutyrophenone.

Pharmacokinetic Differences

  • Lipophilicity: The fluorine and chlorine substituents in this compound derivatives increase logP values, enhancing CNS penetration compared to non-halogenated analogs .
  • Metabolic Stability: Piperidine-ring hydroxylation (e.g., in haloperidol) slows hepatic metabolism, extending half-life to 18–54 hours versus <6 hours for non-hydroxylated analogs .

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